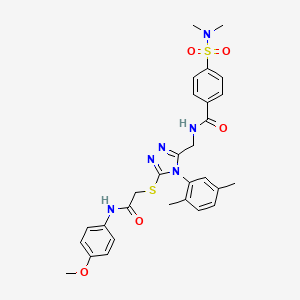
N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide: is a chemical compound with the molecular formula C10H19NO3S and a molecular weight of 233.33 g/mol It is characterized by the presence of a cyclobutane ring, an oxirane (epoxide) group, and a sulfonamide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a cycloaddition reaction involving suitable precursors.
Introduction of the Oxirane Group: The oxirane group can be introduced via an epoxidation reaction using reagents such as m-chloroperbenzoic acid (mCPBA).
Sulfonamide Formation: The sulfonamide group can be introduced by reacting the intermediate compound with a sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The oxirane group can undergo oxidation reactions to form diols or other oxidized products.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The oxirane group can undergo nucleophilic substitution reactions to form various substituted products.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Diols: Formed from the oxidation of the oxirane group.
Amines: Formed from the reduction of the sulfonamide group.
Substituted Products: Formed from nucleophilic substitution reactions at the oxirane group.
Applications De Recherche Scientifique
Chemistry: N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide is used as a building block in organic synthesis. Its unique structural features make it a valuable intermediate for the synthesis of more complex molecules.
Biology: In biological research, this compound can be used to study the effects of sulfonamide-containing compounds on biological systems. It can also be used as a probe to investigate the reactivity of oxirane groups in biological environments.
Medicine: The sulfonamide group is a common pharmacophore in medicinal chemistry. This compound can be used as a starting material for the synthesis of potential drug candidates.
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide involves its interaction with molecular targets through its functional groups. The oxirane group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of stable adducts. The sulfonamide group can interact with biological targets through hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
N-tert-butyl-1-(oxiran-2-yl)cyclopropane-1-sulfonamide: This compound has a cyclopropane ring instead of a cyclobutane ring.
N-tert-butyl-1-(oxiran-2-yl)cyclohexane-1-sulfonamide: This compound has a cyclohexane ring instead of a cyclobutane ring.
Uniqueness: N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide is unique due to its combination of a cyclobutane ring, an oxirane group, and a sulfonamide group
Propriétés
IUPAC Name |
N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3S/c1-9(2,3)11-15(12,13)10(5-4-6-10)8-7-14-8/h8,11H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBHUKTALFZTRFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1(CCC1)C2CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[12-chloro-7-(pyridin-4-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]-4-methylphenol](/img/structure/B2763454.png)



![2-(2-((3,5-dimethoxybenzyl)sulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(2,6-dimethylmorpholino)ethanone](/img/structure/B2763460.png)
![Spiro[2.6]nonan-7-amine;hydrochloride](/img/structure/B2763461.png)
![Tert-butyl (3aS,6aR)-3a-fluoro-1,2,3,4,5,6-hexahydrocyclopenta[c]pyrrole-6a-carboxylate;hydrochloride](/img/structure/B2763462.png)
![1-[2-(5-{[(2-chlorophenyl)methyl]sulfanyl}-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B2763465.png)

![1-(4-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)phenyl)ethanone](/img/structure/B2763468.png)

